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Compound of Interest

2',5'-Dibromo-4'-fluorophenacyl
Compound Name:

bromide
CAS No.: 1806355-28-1
Cat. No.: B1411287

Get Quote

Technical Profile: 2',5'-Dibromo-4'-
fluorophenacyl Bromide
Executive Summary

2',5'-Dibromo-4'-fluorophenacyl bromide (IUPAC: 2-bromo-1-(2,5-dibromo-4-
fluorophenyl)ethan-1-one) is a highly functionalized

-haloketone used as a "warhead" intermediate in the synthesis of heterocycles, particularly
thiazoles and imidazoles. Its unique substitution pattern—featuring a fluorine atom for
metabolic stability and two bromine atoms for steric bulk and halogen bonding—makes it a
critical scaffold for Structure-Activity Relationship (SAR) studies in kinase inhibitors and
antimicrobial agents.

This guide outlines the predicted synthesis pathway, structural reactivity, and safety protocols,
derived from established organohalogen chemistry principles and analogous commercial
standards (e.g., the 3',5'-isomer).
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Molecular Structure & Electronic Properties[1][2][3]
hemical Identi

Property Detail

Common Name 2',5'-Dibromo-4'-fluorophenacyl bromide

2-Bromo-1-(2,5-dibromo-4-fluorophenyl)ethan-1-

IUPAC Name
one
Molecular Formula
Molecular Weight ~374.83 g/mol
Predicted State Crystalline Solid (Off-white to pale yellow)

Soluble in DCM, EtOAc, Acetone; Insoluble in

Solubility
Water

Structural Analysis
The molecule consists of an acetophenone core with four key functional modifications:
o -Bromoketone (

): A highly reactive electrophile susceptible to nucleophilic attack (

) and cyclization.

e Fluorine (C4"): Located para to the acetyl group. It exerts a strong inductive withdrawing
effect (-1) but a resonant donating effect (+M), often increasing the lipophilicity and metabolic
stability of the final drug candidate.

e Bromine (C2'): Ortho to the carbonyl. This provides significant steric hindrance, potentially
slowing down nucleophilic attack at the carbonyl carbon compared to non-ortho-substituted
analogs.

» Bromine (C5'): Meta to the carbonyl, para to the C2'-Br. It balances the lipophilic profile and
offers a handle for further cross-coupling (e.g., Suzuki-Miyaura) if the acetophenone is used
as a scaffold.
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Synthesis Strategy

Due to the specific substitution pattern, this compound is best synthesized via a de novo
Friedel-Crafts acylation route rather than direct bromination of a simple fluoroacetophenone,
which would favor the 3'-position.

Retrosynthetic Analysis

The 2',5'-substitution pattern suggests the starting material must be 1,4-dibromo-2-
fluorobenzene.

o Pathway: 1,4-Dibromo-2-fluorobenzene

Friedel-Crafts Acylation

-Bromination.

Step-by-Step Protocol
Step 1: Friedel-Crafts Acylation

Objective: Synthesize the intermediate 2',5'-Dibromo-4'-fluoroacetophenone.

e Reagents: 1,4-Dibromo-2-fluorobenzene (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum
Chloride (

, 1.5 eq).

» Solvent: Dichloromethane (DCM) or Carbon Disulfide (

).

e Mechanism:
o The fluorine atom at C2 directs the incoming acyl group to the para position (C5).
o The bromine at C4 also directs ortho to itself (C5).

o Result: High regioselectivity for the 5-position (relative to F), yielding the 1-acetyl-2,5-
dibromo-4-fluoro substitution pattern.
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e Procedure:

o

Suspend

in dry DCM at 0°C.

[¢]

Add Acetyl Chloride dropwise; stir for 15 min to form the acylium ion.

[¢]

Add 1,4-Dibromo-2-fluorobenzene dropwise.

[e]

Reflux for 4—6 hours. Monitor by TLC.[1]

o

Quench with ice-water/HCI. Extract with DCM.

[¢]

Yield Expectation: 70—-85%.
Step 2:

-Bromination

Objective: Convert the acetophenone to the phenacyl bromide.

Reagents: Copper(ll) Bromide (

, 2.0 eq) or Bromine (
) in Acetic Acid.

o Preferred Method (

): Offers better selectivity for mono-bromination over di-bromination.

» Solvent: Ethyl Acetate (EtOAc) or Chloroform (

).

e Procedure:
o Dissolve the acetophenone intermediate in EtOAc.

o Add
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and heat to reflux (approx. 70-80°C).

o The reaction proceeds via the enol form. The green
turns to white
precipitate.

o Filter off the copper salts.

o Concentrate the filtrate and recrystallize from Ethanol/Hexane.

o Yield Expectation: 60—75%.

Acetyl Chloride, AICI3 CuBr2, EtOAc, Reflux

(Friedel-Crafts Acylation) Intermediate: (Alpha-Bromination) | Target:
7| 2,5-Dibromo-4'-fluoroacetophenone ™| 2,5"-Dibromo-4'-fluorophenacyl bromide

1,4-Dibromo-2-fluorobenzene

Figure 1: Proposed Synthesis Route for 2',5'-Dibromo-4'-fluorophenacyl bromide

Click to download full resolution via product page

Reactivity & Applications

The core utility of 2',5'-Dibromo-4'-fluorophenacyl bromide lies in its ability to form
heterocycles. The electron-withdrawing nature of the ring substituents enhances the
electrophilicity of the

-carbon.

Hantzsch Thiazole Synthesis

Reaction with thioamides or thioureas yields 2,4-disubstituted thiazoles. This is the primary
application in drug discovery for synthesizing kinase inhibitors.

e Reaction: Phenacyl bromide + Thiourea

2-Amino-4-arylthiazole.

o Conditions: Reflux in Ethanol (1-2 hours).[2] No catalyst required.
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e Mechanism:
o Nucleophilic attack of Sulfur on the

-carbon (

).

o Condensation of the amine with the carbonyl.

o Dehydration and aromatization.

Imidazole Synthesis

Reaction with amidines allows for the formation of imidazoles, another privileged scaffold in
medicinal chemistry.

_______

Hantzsch Synthesis
(EtOH, Reflux)

2-Amino-4-(2,5-dibromo-4-fluorophenyl)thiazole . G IS
(Kinase Inhibitor Scaffold)

Figure 2: Reaction Network and Heterocyclic Applications

Click to download full resolution via product page

Analytical Characterization (Predicted)

Since this is a custom intermediate, the following spectral data is predicted based on the 3',5'-
isomer analogs.

 NMR (400 MHz,

):
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o 4.40-4.50 (s, 2H,
).
o 7.45 (d,
Hz, 1H, H3"). Note: H3 is ortho to F.
o 7.85(d,
Hz, 1H, H6"). Note: H6 is meta to F, ortho to Carbonyl.
o Coupling constants will vary based on exact F-H interactions.
e NMR:

o Single peak around -100 to -110 ppm (typical for aryl fluorides).
* IR Spectroscopy:

o (C=0 stretch, shifted due to conjugation and electron-withdrawing Br).

o (C-Br stretch).

Safety & Handling Protocols

Warning: Phenacyl bromides are potent lachrymators (tear gas agents) and skin irritants.
o Engineering Controls: All operations must be performed in a functioning chemical fume hood.

o PPE: Wear chemical splash goggles, a face shield, and permeation-resistant gloves (Nitrile
or Silver Shield).

e Decontamination:

o Spills should be neutralized with a solution of dilute ammonia or sodium thiosulfate to
degrade the alkylating capability.

o Glassware should be rinsed with ethanol/ammonia before removal from the hood.

© 2026 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1411287?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

o Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent hydrolysis or
light-induced degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Bromo-4'-fluoroacetophenone | 403-29-2 [chemicalbook.com]

2. pubs.acs.org [pubs.acs.org]

3. 2',3'-Dibromo-4'-fluorophenacyl bromide | C8H4Br3FO | CID 121591571 - PubChem
[pubchem.ncbi.nlm.nih.gov]

4. 4'5'-Dibromo-2'-fluorophenacyl bromide | C8H4Br3FO | CID 121591585 - PubChem
[pubchem.ncbi.nim.nih.gov]

To cite this document: BenchChem. [2',5'-Dibromo-4'-fluorophenacyl bromide molecular
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1411287/docs#2-5-dibromo-4-fluorophenacyl-
bromide-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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